molecular formula C13H9BrClFOZn B14894649 2-(3'-ChlorobenZyloxy)-4-fluorophenylZinc bromide

2-(3'-ChlorobenZyloxy)-4-fluorophenylZinc bromide

Cat. No.: B14894649
M. Wt: 380.9 g/mol
InChI Key: KCHMHFOAIMIORX-UHFFFAOYSA-M
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Description

2-(3’-Chlorobenzyloxy)-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of both chlorine and fluorine atoms in its structure makes it a versatile intermediate for the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’-Chlorobenzyloxy)-4-fluorophenylzinc bromide typically involves the reaction of 2-(3’-Chlorobenzyloxy)-4-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-(3’-Chlorobenzyloxy)-4-fluorophenyl bromide+Zn2-(3’-Chlorobenzyloxy)-4-fluorophenylzinc bromide\text{2-(3'-Chlorobenzyloxy)-4-fluorophenyl bromide} + \text{Zn} \rightarrow \text{2-(3'-Chlorobenzyloxy)-4-fluorophenylzinc bromide} 2-(3’-Chlorobenzyloxy)-4-fluorophenyl bromide+Zn→2-(3’-Chlorobenzyloxy)-4-fluorophenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of high-purity zinc and rigorous exclusion of moisture and oxygen are critical to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3’-Chlorobenzyloxy)-4-fluorophenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. It can also participate in oxidative addition and reductive elimination processes.

Common Reagents and Conditions

    Negishi Coupling: This reaction typically involves a palladium or nickel catalyst, a base like triethylamine, and a suitable ligand. The reaction is carried out under an inert atmosphere at temperatures ranging from room temperature to 80°C.

    Oxidative Addition: This step involves the insertion of the metal catalyst into the carbon-halogen bond of the organozinc reagent.

    Reductive Elimination: This step forms the final carbon-carbon bond and regenerates the active catalyst.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

2-(3’-Chlorobenzyloxy)-4-fluorophenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

    Medicine: Utilized in the development of new drug candidates, particularly those targeting cancer and infectious diseases.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 2-(3’-Chlorobenzyloxy)-4-fluorophenylzinc bromide exerts its effects involves the formation of a transient organometallic complex with the metal catalyst. This complex facilitates the transfer of the phenyl group to the electrophilic partner, forming a new carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the metal catalyst used in the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3’-Chlorobenzyloxy)-4-fluorophenylmagnesium bromide
  • 2-(3’-Chlorobenzyloxy)-4-fluorophenylboronic acid
  • 2-(3’-Chlorobenzyloxy)-4-fluorophenylstannane

Uniqueness

Compared to similar compounds, 2-(3’-Chlorobenzyloxy)-4-fluorophenylzinc bromide offers several advantages:

  • Reactivity : It is more reactive in cross-coupling reactions, leading to higher yields and shorter reaction times.
  • Selectivity : Provides better selectivity in forming the desired product, reducing the formation of side products.
  • Stability : More stable under reaction conditions, making it easier to handle and store.

Properties

Molecular Formula

C13H9BrClFOZn

Molecular Weight

380.9 g/mol

IUPAC Name

bromozinc(1+);1-[(3-chlorophenyl)methoxy]-3-fluorobenzene-6-ide

InChI

InChI=1S/C13H9ClFO.BrH.Zn/c14-11-4-1-3-10(7-11)9-16-13-6-2-5-12(15)8-13;;/h1-5,7-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

KCHMHFOAIMIORX-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=[C-]C=CC(=C2)F.[Zn+]Br

Origin of Product

United States

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